molecular formula C22H22ClN3O4 B611984 Icotinib Hydrochloride CAS No. 1204313-51-8

Icotinib Hydrochloride

Cat. No. B611984
M. Wt: 427.89
InChI Key: PNNGXMJMUUJHAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Icotinib Hydrochloride is a potent and specific epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor . It was approved in China by the SFDA in June 2011 for the treatment of EGFR+ Non-Small Cell Lung Cancer (NSCLC) . It exhibits encouraging efficacy and tolerability in patients with advanced NSCLC who failed previous chemotherapy .


Synthesis Analysis

Icotinib was first synthesized in 2002 by the company Betta Pharma . The US patent application for the preparation of icotinib and icotinib hydrochloride was filed on December 28, 2012, and granted on July 21, 2015 .


Molecular Structure Analysis

The molecular formula of Icotinib Hydrochloride is C22H21N3O4 . Its average molecular weight is 391.427 .


Physical And Chemical Properties Analysis

The molecular formula of Icotinib Hydrochloride is C22H21N3O4 . Its molecular weight is 427.88 .

Scientific Research Applications

  • Treatment of Advanced Non-Small-Cell Lung Cancer (NSCLC)

    Icotinib has been found effective in treating Chinese patients with advanced NSCLC, particularly those who have previously received platinum-based chemotherapy. It has shown comparable efficacy to gefitinib, another tyrosine kinase inhibitor, and is now a significant treatment option in China for advanced NSCLC (Liang, Ren, & Lin, 2014).

  • Pharmacology and Clinical Evaluation

    Studies have established Icotinib Hydrochloride as an effective oral epidermal growth factor receptor-tyrosine kinase inhibitor (EGFR-TKI). Its clinical evaluation in patients with locally advanced or metastatic NSCLC, who were previously treated with chemotherapy, shows encouraging results (Yin-xiang, 2009).

  • Role in Enhancing Radiosensitivity

    Research indicates that Icotinib can enhance radiosensitivity in lung cancer cells, both in vitro and in vivo. This is achieved by inhibiting the activation of EGFR and its downstream kinases, thereby affecting the DNA repair processes in cancer cells (Zhang, Fu, Wang, & Wang, 2018).

  • Efficacy in Different Types of EGFR Mutations

    The efficacy of Icotinib varies with different types of EGFR mutations in NSCLC patients. It has been found particularly effective in patients with exon 19 deletion or L858R point mutation in the EGFR gene (Xue, Wen, Zhuang, Jian Hua, & Xia, 2016).

  • Application in Psoriasis Treatment

    Beyond its oncological applications, Icotinib has shown potential in treating psoriasis. Studies reveal that it can inhibit EGFR signaling and alleviate psoriasis-like symptoms in animal models, providing a new avenue for psoriasis therapy (Tan, Yang, Wang, Chen, Yu, Li, Guo, Huang, Deng, Yu, & Ding, 2018).

  • Potential for Combination Therapy

    There's emerging evidence that combining Icotinib with other treatments, like Gallic acid, may enhance its anti-tumor activity in NSCLC by inducing apoptosis and affecting specific signaling pathways (Wang, Guo, Liu, Sa, Wang, Zhang, Bai, Su, Zhang, Zhang, & Liu, 2022).

Safety And Hazards

In case of exposure, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaen-18-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4.ClH/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20;/h1,3-5,12-15H,6-11H2,(H,23,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNGXMJMUUJHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152859
Record name Icotinib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Icotinib Hydrochloride

CAS RN

1204313-51-8
Record name Icotinib hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204313518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icotinib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ICOTINIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTD32I0J83
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Icotinib (5 00 mg) was added into 100 mL of reaction flask and dissolved with 50 mL of isopropyl alcohol. Hydrogen chloride gas was added while stirring. After its completion, the reaction mixture was filtered to give crude product. The crude product was further purified by recrystallization with isopropyl alcohol to give Icotinib hydrochloride (500 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Icotinib (700 mg) and methanol (40 mL) were added into 100 mL of reaction flask, hydrogen chloride gas or concentrated hydrochloric acid was added while stirring. After its completion, the reaction mixture was filtrated to give crude products of Icotinib hydrochloride, which was then purified by recrystallization with isopropanol to give Icotinib hydrochloride (760 mg).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Citations

For This Compound
365
Citations
Q Zhao, J Shentu, N Xu, J Zhou, G Yang, Y Yao, F Tan… - Lung cancer, 2011 - Elsevier
… The goal of this study was to assess the safety and tolerability of icotinib hydrochloride (BPI-2009H), a new selective epidermal growth factor receptor tyrosine kinase inhibitor (EGFR TKI…
Number of citations: 139 www.sciencedirect.com
G Ren, Y Zhao, Y Zhu, Y **ao, J Xu, B Shan… - Chinese Medical …, 2011 - mednexus.org
… Icotinib hydrochloride is a new type of oral epidermal growth … patients as predicators of the efficacy of icotinib hydrochloride. … relationship between icotinib hydrochloride and biomarkers. …
Number of citations: 54 mednexus.org
J Ni, DY Liu, B Hu, C Li, J Jiang, HP Wang, L Zhang - Cancer, 2015 - Wiley Online Library
… between icotinib hydrochloride exposure and therapeutic effects in Chinese patients with advanced non-small cell lung cancer (NSCLC) who were treated with icotinib hydrochloride. …
Y **njie, H Zhang, QIN Na, LI **… - Zhongguo Fei Ai …, 2013 - search.proquest.com
… clinical evaluation of icotinib hydrochloride. Zhongguo **n … messenger RNA expression to icotinib hydrochloride in non-… Phase I study of icotinib hydrochloride (BPI-2009H), an oral …
Number of citations: 14 search.proquest.com
N **gying, QIN Na, W **ghui… - Chinese Journal of …, 2013 - search.ebscohost.com
… [Abstract] Background and objective Icotinib hydrochloride is the third single target EGFR-TKI … Conclusion Icotinib hydrochloride is effective especially in EGFR mutation carriers and well …
Number of citations: 12 search.ebscohost.com
XH Ma, TD Tian, HM Liu, QJ Li, QL Gao… - Eur Rev Med …, 2017 - europeanreview.org
… -small cell lung cancer took icotinib hydrochloride and erlotinib orally until the … icotinib hydrochloride and the related influence factors were analyzed. RESULTS: In icotinib hydrochloride …
Number of citations: 6 www.europeanreview.org
A Gu, C Shi, L **ong, T Chu, J Pei… - Chinese Journal of …, 2013 - ncbi.nlm.nih.gov
… In our study, we found that icotinib hydrochloride was moderately … In conclusion, icotinib hydrochloride showed definite efficacy … As an EGFR-targeted agent, icotinib hydrochloride …
Number of citations: 42 www.ncbi.nlm.nih.gov
LI **, QIN Na, W **ghui, Y **njie… - Zhongguo Fei Ai …, 2015 - search.proquest.com
… response to icotinib hydrochloride in non-small cell lung cancer. Chin Med J (Engl), 2011, 124(1): 19-25. 3 Zhao Q, Shentu J, Xu N, et al. Phase I study of icotinib hydrochloride (BPI…
Number of citations: 9 search.proquest.com
H Ma, J Bi, T Liu, Y Ke, S Zhang… - Oncology …, 2015 - spandidos-publications.com
… The aim of the present study was to explore the efficacy and mechanism of the radiosensitisation of icotinib hydrochloride (IH), a novel oral epidermal growth factor receptor-tyrosine …
Number of citations: 13 www.spandidos-publications.com
J CAO, X WANG - Clinical Medicine of China, 2020 - pesquisa.bvsalud.org
… of icotinib hydrochloride group and icotinib hydrochloride … months in icotinib hydrochloride group and icotinib hydrochloride … with apatinib and icotinib hydrochloride was longer than that …
Number of citations: 0 pesquisa.bvsalud.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.